molecular formula C14H9Br2N B12925964 5,7-Dibromo-2-phenyl-1h-indole CAS No. 5326-35-2

5,7-Dibromo-2-phenyl-1h-indole

Cat. No.: B12925964
CAS No.: 5326-35-2
M. Wt: 351.04 g/mol
InChI Key: KLNUDQHISIUUAS-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-phenyl-1H-indole is a brominated indole derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmaceuticals, known for its presence in compounds with a broad spectrum of biological activities . While direct biological data on this specific compound is limited from the search results, its structural features are highly significant. The 5,7-dibromo substitution pattern on the indole ring is a key characteristic shared with other pharmacologically active molecules, providing a handle for further synthetic modification and potential to enhance lipophilicity and binding interactions . This compound is of particular interest for researchers developing new therapeutic agents. Its core structure is closely related to 5,7-dibromoisatin (1H-indole-2,3-dione), a scaffold that has demonstrated potent anticancer activity by functioning as a dual inhibitor of both tubulin polymerization and the Akt signaling pathway . Analogous 2-phenylindole derivatives have also been designed and synthesized as potent tubulin polymerization inhibitors , exhibiting significant anti-proliferative activity against human cancer cell lines . Furthermore, various substituted indole and isatin semicarbazone derivatives have shown promising anticonvulsant activity in preclinical models, such as the Maximal Electroshock (MES) test, highlighting the potential of this chemical class in central nervous system disorder research . Researchers can utilize this compound as: • A key chemical intermediate for the synthesis of more complex, biologically targeted molecules. • A core scaffold in structure-activity relationship (SAR) studies, particularly in oncology and neurology research. • A building block for developing novel compounds that leverage the well-established bioactivity of the indole pharmacophore. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5326-35-2

Molecular Formula

C14H9Br2N

Molecular Weight

351.04 g/mol

IUPAC Name

5,7-dibromo-2-phenyl-1H-indole

InChI

InChI=1S/C14H9Br2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H

InChI Key

KLNUDQHISIUUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Indole Derivatives

A common route to 5,7-dibromo substitution on the indole ring involves selective bromination of indole or isatin derivatives. The bromination is typically carried out using bromine or brominating agents under controlled temperature conditions to achieve regioselectivity at the 5 and 7 positions.

  • For example, the synthesis of 5,7-dibromoisatin, a key intermediate, is achieved by treating isatin with bromine in ethanol at 70–75 °C, yielding 5,7-dibromoisatin in about 60% yield after recrystallization. This intermediate can be further transformed into the corresponding indole derivatives.

Formation of the 2-Phenyl Substituent

The 2-phenyl group on the indole ring is introduced through various methods, including:

  • Nucleophilic substitution and cyclization : Starting from aniline derivatives and β-carbonyl compounds, indoles with phenyl substitution at the 2-position can be synthesized via cyclization reactions under mild conditions.

  • Suzuki coupling reactions : Phenyl groups can be introduced at the 2-position of dibromoindole cores via palladium-catalyzed Suzuki cross-coupling reactions using appropriate boronic acids and halogenated indole precursors.

Direct Synthesis of this compound

A direct synthesis involves:

  • Starting from 2-phenylindole, followed by selective bromination at the 5 and 7 positions using brominating agents under controlled conditions.

  • Alternatively, 2-phenylindole derivatives can be prepared first, then subjected to bromination to install the dibromo substituents.

Detailed Preparation Methods and Experimental Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Bromination of Isatin to 5,7-Dibromoisatin Isatin + Br2 in EtOH, 70–75 °C, 30 min ~60% Precipitation and recrystallization yield pure dibromoisatin
2 N-Alkylation or N-arylation of 5,7-Dibromoisatin K2CO3 base, DMF solvent, alkyl/aryl halides, RT to reflux Good yields (varies) Used to introduce substituents on nitrogen, facilitating further transformations
3 Conversion to 2-Phenylindole Cyclization of N-substituted intermediates or Suzuki coupling Moderate to good Suzuki coupling effective for phenyl introduction at 2-position
4 Bromination of 2-Phenylindole Br2 or N-bromosuccinimide (NBS), controlled temperature Moderate Selective dibromination at 5,7-positions achieved by controlling reagent equivalents and temperature

Representative Synthetic Routes from Literature

Synthesis via 5,7-Dibromoisatin Intermediate

  • Step 1: Bromination of isatin with bromine in ethanol at 70–75 °C to yield 5,7-dibromoisatin (60% yield).

  • Step 2: Alkylation or arylation of the nitrogen atom of 5,7-dibromoisatin using potassium carbonate in DMF with appropriate alkyl or aryl halides to form N-substituted dibromoisatin derivatives.

  • Step 3: Conversion of dibromoisatin derivatives to 2-phenylindole derivatives via cyclization or reduction steps.

  • Step 4: Purification by column chromatography or recrystallization to obtain pure this compound.

Direct Bromination of 2-Phenylindole

  • Starting from 2-phenylindole, bromination is performed using bromine or N-bromosuccinimide under mild conditions to selectively introduce bromine atoms at the 5 and 7 positions.

  • The reaction is typically carried out in acetonitrile or other suitable solvents at room temperature or slightly elevated temperatures.

  • The product is purified by silica gel chromatography.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using gradients of ethyl acetate/hexanes is commonly employed to isolate the target compound with high purity.

  • Characterization: The products are characterized by ^1H NMR, HPLC retention times, melting point determination, and sometimes mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Data

Compound Starting Material Key Reagents Conditions Yield (%) Purification Method Reference
5,7-Dibromoisatin Isatin Br2, EtOH 70–75 °C, 30 min 60 Recrystallization
N-Substituted 5,7-Dibromoisatin 5,7-Dibromoisatin Alkyl/aryl halides, K2CO3, DMF RT to reflux Good Column chromatography
This compound 2-Phenylindole Br2 or NBS RT, MeCN Moderate Silica gel chromatography

Research Findings and Observations

  • The bromination of isatin to 5,7-dibromoisatin is a well-established and reproducible method, providing a key intermediate for further functionalization.

  • Alkylation and arylation of the nitrogen atom on dibromoisatin proceed efficiently under basic conditions in polar aprotic solvents like DMF, enabling the introduction of various substituents that can influence biological activity.

  • Direct bromination of 2-phenylindole requires careful control of reaction conditions to avoid over-bromination or substitution at undesired positions.

  • Recent green chemistry approaches have demonstrated one-pot multifunctionalization of indoles, including dibromination and sulfoximidoyl group introduction, highlighting advances in sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-2-phenyl-1h-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5,7-dibromo-2-phenyl-1H-indole exhibits promising anticancer properties. Studies have shown that indole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, compounds with indole structures have been evaluated for their ability to induce cell cycle arrest and promote apoptosis in cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Indoles are known for their broad-spectrum antimicrobial effects, which can be attributed to their ability to interact with microbial enzymes and disrupt cellular processes. Preliminary studies suggest that this compound could serve as a lead compound for developing new antibiotics .

Neuroprotective Effects
Recent investigations into the neuroprotective potential of indole derivatives highlight the possible use of this compound in treating neurodegenerative diseases. The compound may act as a multitarget ligand, affecting multiple pathways involved in neuroprotection . This approach is particularly relevant in developing drugs for conditions like Alzheimer's disease.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as substitution reactions, coupling reactions (e.g., Suzuki and Stille coupling), and other transformations that yield more complex indole derivatives . These derivatives are valuable in synthesizing pharmaceuticals and agrochemicals.

Material Science
The unique properties of brominated indoles make them suitable for applications in material science. They can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties . The incorporation of bromine atoms can enhance the stability and performance of these materials.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values indicating potency against specific cancer types .
Study BAntimicrobial ActivityShowed broad-spectrum antimicrobial effects against various bacterial strains .
Study CNeuroprotectionIndicated potential benefits in models of neurodegeneration, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-phenyl-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the indole ring play crucial roles in its binding affinity and activity. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analogues: Halogenated Indoles and Indazoles

Table 1: Key Properties of 5,7-Dibromo-2-phenyl-1H-indole and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₄H₉Br₂N 351.04 Br (5,7), Ph (2) Brominated, phenyl-substituted
5,7-Dibromo-1H-indazole C₇H₄Br₂N₂ 275.93 Br (5,7) Indazole core (N1, N2 positions)
4,5,6,7-Tetrafluoroindole C₈H₃F₄N 189.11 F (4,5,6,7) Fluorinated, planar ring
5-Bromo-3-(triazolyl)ethylindole C₂₀H₁₈BrN₅O₂ 456.30 Br (5), triazole-ethyl (3) Click chemistry-derived

Electronic and Steric Effects

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability compared to fluorine (as in 4,5,6,7-tetrafluoroindole ) enhance halogen bonding and electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
  • Indole vs.

Spectral and Analytical Data

  • Mass Spectrometry: The triazole-substituted indole (m/z 427.0757 ) and non-brominated indole (m/z 277 ) contrast with the higher molecular weight of this compound (estimated m/z ~351).
  • Elemental Analysis: reports C, H, N percentages (e.g., C 77.96%, N 5.05% for C₁₈H₁₅NO₂), providing a benchmark for validating synthetic yields in halogenated analogues .

Biological Activity

5,7-Dibromo-2-phenyl-1H-indole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of two bromine atoms at the 5th and 7th positions and a phenyl group at the 2nd position. Its molecular formula is C15H12Br2NC_{15}H_{12}Br_2N with a molecular weight of approximately 305.01 g/mol. The unique structural features of this compound contribute to its reactivity and biological activities, particularly its ability to form π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity to various biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The mechanism involves the inhibition of bacterial topoisomerase IV and DNA gyrase enzymes, which are critical for bacterial DNA replication .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells by intercalating DNA and inhibiting topoisomerase enzymes. For instance, derivatives of 2-phenyl indoles have shown strong activity against lung cancer cell lines such as A549 and H460 . The structure-activity relationship (SAR) studies suggest that the presence of bromine atoms enhances the compound's cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.
  • Receptor Modulation : It interacts with specific receptors, influencing various signaling pathways.
  • DNA Intercalation : This leads to disruption in DNA function, promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Bromo-1H-indoleC8H7BrNSingle bromine substitution at the 5th position
7-Bromo-2-phenyl-1H-indoleC15H12BrNBromine at the 7th position
5-Chloro-2-phenyl-1H-indoleC15H12ClNChlorine substitution instead of bromine
5-Iodo-2-phenyl-1H-indoleC15H12INIodine substitution providing different reactivity
5-Fluoro-2-phenyl-1H-indoleC15H12FNFluorine substitution influencing stability

The presence of two bromine atoms in this compound enhances its reactivity and biological activity compared to other halogenated indoles.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study conducted by Rimm et al. reported that this compound effectively inhibited lung cancer cell proliferation through mechanisms involving apoptosis .
  • Antimicrobial Efficacy : Research by Kim et al. demonstrated that derivatives showed potent antibacterial effects against resistant strains by targeting essential bacterial enzymes .
  • Inflammation Modulation : Another study indicated that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

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